1-(5-Hydroxy-2-methylindolin-1-yl)ethanone
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Overview
Description
1-(5-Hydroxy-2-methylindolin-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Hydroxy-2-methylindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 5-hydroxyindole with acetyl chloride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-2-methylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
1-(5-Hydroxy-2-methylindolin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the indoline ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Hydroxyindolin-1-yl)ethanone
- 1-(5-Methylindolin-1-yl)ethanone
- 1-(5-Hydroxy-2-methylindole-3-yl)ethanone
Uniqueness
1-(5-Hydroxy-2-methylindolin-1-yl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the indoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-9-6-10(14)3-4-11(9)12(7)8(2)13/h3-4,6-7,14H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGIIYSBSKZYCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746930 |
Source
|
Record name | 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-92-7 |
Source
|
Record name | 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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